molecular formula C18H18O6 B13400844 acetic acid;[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenyl] acetate

acetic acid;[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenyl] acetate

Cat. No.: B13400844
M. Wt: 330.3 g/mol
InChI Key: PEZYIJKTHUIHSD-SQQVDAMQSA-N
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Description

1,3-Benzenediol, 5-[(1E)-2-[4-(acetyloxy)phenyl]ethenyl]-, monoacetate: is a chemical compound known for its unique structural properties and potential applications in various fields. It is a derivative of resveratrol, a naturally occurring polyphenol found in several plants, including grapes, berries, and peanuts. This compound is characterized by the presence of an acetate group, which enhances its stability and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenediol, 5-[(1E)-2-[4-(acetyloxy)phenyl]ethenyl]-, monoacetate typically involves the acetylation of resveratrol. The process begins with the extraction of resveratrol from natural sources or its chemical synthesis. The acetylation reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions include maintaining a temperature of around 0-5°C to prevent over-acetylation and ensure selective monoacetate formation.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale extraction of resveratrol followed by its acetylation. The process is optimized to achieve high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography ensures the efficient production of 1,3-Benzenediol, 5-[(1E)-2-[4-(acetyloxy)phenyl]ethenyl]-, monoacetate.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenediol, 5-[(1E)-2-[4-(acetyloxy)phenyl]ethenyl]-, monoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound back to its parent resveratrol or other reduced forms.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound

Scientific Research Applications

1,3-Benzenediol, 5-[(1E)-2-[4-(acetyloxy)phenyl]ethenyl]-, monoacetate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its antioxidant properties and potential role in cellular protection.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is used in the formulation of cosmetics and skincare products due to its stability and bioavailability.

Mechanism of Action

The mechanism of action of 1,3-Benzenediol, 5-[(1E)-2-[4-(acetyloxy)phenyl]ethenyl]-, monoacetate involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.

    Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Anticancer Activity: The compound induces apoptosis in cancer cells and inhibits their proliferation by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.

Comparison with Similar Compounds

Similar Compounds

    Resveratrol: The parent compound, known for its antioxidant and anti-inflammatory properties.

    Piceatannol: A hydroxylated derivative of resveratrol with enhanced biological activity.

    3,5,4’-Tri-O-acetylresveratrol: A fully acetylated derivative with increased stability and bioavailability.

Uniqueness

1,3-Benzenediol, 5-[(1E)-2-[4-(acetyloxy)phenyl]ethenyl]-, monoacetate is unique due to its selective monoacetate formation, which provides a balance between stability and biological activity. Unlike fully acetylated derivatives, it retains significant biological activity while offering improved stability compared to resveratrol.

Biological Activity

The compound acetic acid; [4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenyl] acetate, also known as 2-[4-[2-(3,5-dihydroxyphenyl)ethenyl]phenoxy]acetic acid, has garnered attention in recent years due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C16H14O5
  • Molecular Weight : 286.28 g/mol
  • CAS Number : 75052814

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antioxidant Activity
    • The compound exhibits significant antioxidant properties, attributed to its ability to donate hydrogen atoms or electrons, thereby neutralizing free radicals. This activity helps prevent oxidative stress-related cellular damage .
  • Anti-inflammatory Effects
    • Research indicates that the compound may possess anti-inflammatory properties. It modulates inflammatory pathways and reduces the production of pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases .
  • Antinociceptive Properties
    • In experimental models, the compound has shown promising results in pain relief. Specifically, it significantly reduced writhing responses in the acetic acid-induced writhing test in mice, suggesting its efficacy as an analgesic agent .

The mechanisms through which acetic acid; [4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenyl] acetate exerts its biological effects include:

  • Modulation of the Vanilloid Pathway : The compound interacts with vanilloid receptors, which play a crucial role in nociception and pain perception.
  • Inhibition of Pro-inflammatory Mediators : It inhibits the synthesis and release of various inflammatory mediators, thereby reducing inflammation and pain .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantNeutralizes free radicals
Anti-inflammatoryReduces pro-inflammatory cytokines
AntinociceptiveDecreases writhing response in mice

Table 2: Experimental Results from Case Studies

Study TypeDose (mg/kg)Effect ObservedReference
Acetic Acid-Induced Writhing0.145.9% reduction in writhing frequency
Acetic Acid-Induced Writhing0.374.9% reduction in writhing frequency
Acetic Acid-Induced Writhing190.7% reduction in writhing frequency
Acetic Acid-Induced Writhing397.3% reduction in writhing frequency

Case Studies

  • Analgesic Effect Study : A study evaluated the analgesic effect of the compound using the acetic acid-induced writhing test in mice. Results indicated a significant dose-dependent reduction in pain response, confirming its potential as an analgesic agent .
  • Antioxidant Activity Assessment : Another study focused on the antioxidant properties of similar phenolic compounds, demonstrating that they effectively scavenge free radicals and protect against oxidative damage .

Properties

Molecular Formula

C18H18O6

Molecular Weight

330.3 g/mol

IUPAC Name

acetic acid;[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenyl] acetate

InChI

InChI=1S/C16H14O4.C2H4O2/c1-11(17)20-16-6-4-12(5-7-16)2-3-13-8-14(18)10-15(19)9-13;1-2(3)4/h2-10,18-19H,1H3;1H3,(H,3,4)/b3-2+;

InChI Key

PEZYIJKTHUIHSD-SQQVDAMQSA-N

Isomeric SMILES

CC(=O)O.CC(=O)OC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)O)O

Canonical SMILES

CC(=O)O.CC(=O)OC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)O)O

Origin of Product

United States

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